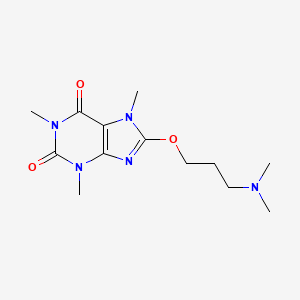
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class. Xanthines are a group of alkaloids commonly found in various natural substances and are known for their pharmacological effects, including stimulant properties. This compound is structurally related to caffeine and theobromine, which are well-known xanthines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of 8-bromocaffeine with 3-dimethylamino-propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 8-position of the xanthine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in solvents like THF or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.
Aplicaciones Científicas De Investigación
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known stimulant with similar structural features.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its dimethylamino-propoxy group can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than some of its analogs .
Propiedades
Número CAS |
80539-94-2 |
|---|---|
Fórmula molecular |
C13H21N5O3 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3 |
Clave InChI |
LIYPIYBPJXKPIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
Números CAS relacionados |
65497-24-7 (hydrochloride) |
Sinónimos |
cofpropamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















